molecular formula C13H10Cl3N3OS B11708004 N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide

N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide

Cat. No.: B11708004
M. Wt: 362.7 g/mol
InChI Key: FTFXTRXYVRTTJJ-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide is a chemical compound with the molecular formula C14H11Cl3N2OS and a molecular weight of 361.68 g/mol . This compound is known for its unique structure, which includes a trichloromethyl group, a pyrimidinylsulfanyl group, and a benzamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide typically involves multiple steps. One common synthetic route includes the reaction of 2-chloropyrimidine with thiourea to form the pyrimidin-2-ylsulfanyl intermediate. This intermediate is then reacted with trichloroacetaldehyde to form the trichloromethyl group. Finally, the resulting compound is reacted with benzoyl chloride to form the benzamide moiety .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trichloromethyl group and pyrimidinylsulfanyl moiety play crucial roles in its binding affinity and specificity .

Molecular targets and pathways involved in its mechanism of action include enzymes involved in metabolic pathways, receptors in signaling pathways, and proteins in cellular processes. Detailed studies are conducted to elucidate the exact molecular interactions and pathways affected by the compound .

Comparison with Similar Compounds

N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C13H10Cl3N3OS

Molecular Weight

362.7 g/mol

IUPAC Name

N-(2,2,2-trichloro-1-pyrimidin-2-ylsulfanylethyl)benzamide

InChI

InChI=1S/C13H10Cl3N3OS/c14-13(15,16)11(21-12-17-7-4-8-18-12)19-10(20)9-5-2-1-3-6-9/h1-8,11H,(H,19,20)

InChI Key

FTFXTRXYVRTTJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)SC2=NC=CC=N2

Origin of Product

United States

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